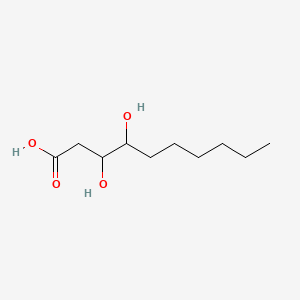
Prednisolone 21-Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone 21-Formate is a derivative of Prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a formate ester at the 21st position of the steroid structure. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Formate typically involves the esterification of Prednisolone with formic acid or formic acid derivatives. One common method includes reacting Prednisolone with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Prednisolone 21-Formate undergoes various chemical reactions, including:
Oxidation: The formate ester can be oxidized to formic acid and Prednisolone.
Hydrolysis: In the presence of water and an acid or base catalyst, the formate ester can be hydrolyzed to yield Prednisolone and formic acid.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Substitution: Various nucleophiles can be employed to replace the formate group, depending on the desired product.
Major Products:
Oxidation: Prednisolone and formic acid.
Hydrolysis: Prednisolone and formic acid.
Substitution: Prednisolone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Prednisolone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in controlled-release formulations to enhance drug stability and bioavailability.
Wirkmechanismus
Prednisolone 21-Formate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects.
Vergleich Mit ähnlichen Verbindungen
Prednisolone: The parent compound, differing by the absence of the formate ester.
Prednisone: A precursor to Prednisolone, with a ketone group at the 11th position instead of a hydroxyl group.
Methylprednisolone: A methylated derivative of Prednisolone with enhanced anti-inflammatory properties.
Uniqueness: Prednisolone 21-Formate is unique due to the presence of the formate ester, which can influence its pharmacokinetic properties, potentially offering improved stability and bioavailability compared to its parent compound, Prednisolone. This modification may also affect the compound’s interaction with glucocorticoid receptors, leading to differences in its therapeutic efficacy and side effect profile.
Eigenschaften
CAS-Nummer |
2141-22-2 |
|---|---|
Molekularformel |
C22H28O6 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
ZJZQOJKEOFRZMW-CWNVBEKCSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
Synonyme |
(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione; 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












